2-羟基丁酸

描述

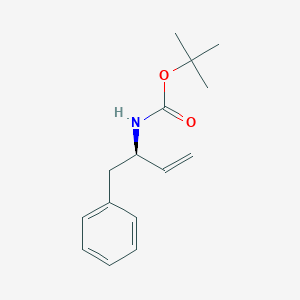

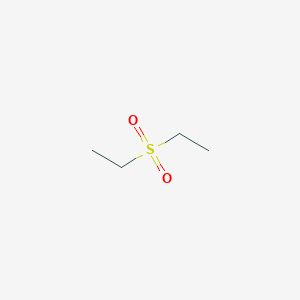

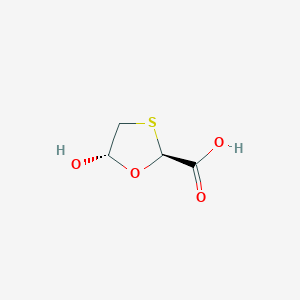

2-Hydroxybutyric acid is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl . It is a chiral compound having two enantiomers, D-2-hydroxybutyric acid and L-2-hydroxybutyric acid . Its conjugate base is known as alpha-hydroxybutyrate .

Synthesis Analysis

2-Hydroxybutyric acid (2-HBA) is an important intermediate for synthesizing biodegradable materials and various medicines . Chemically synthesized racemized 2-HBA requires deracemization to obtain optically pure enantiomers for industrial application .Molecular Structure Analysis

The molecular formula of 2-Hydroxybutyric acid is C4H8O3 . It is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl .Chemical Reactions Analysis

2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is produced in mammalian tissues (principally hepatic) that catabolize L-threonine or synthesize glutathione . Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine . 2-Hydroxybutyrate is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione .Physical And Chemical Properties Analysis

The molar mass of 2-Hydroxybutyric acid is 104.105 g/mol . It is a hydroxybutyric acid having a single hydroxyl group located at position 2 .科学研究应用

Biomarker for Insulin Resistance and Diabetes

2-HB has been identified as a potential biomarker for insulin resistance (IR) and Type 2 Diabetes Mellitus (T2D). It is synthesized as a byproduct of protein metabolism during IR, and its levels are intrinsically related to the progression of IR. Increasing levels of 2-HB can predict the development of IR, making it a promising molecule for clinical monitoring, not only as an IR biomarker but also for disease follow-up throughout IR treatment .

Gut Microbiome and Disease Regulation

Research has shown that 2-HB serves as an important regulatory factor in various diseases. The circulating level of 2-HB in serum is significantly higher in multiple diseases, such as cancer and T2D. Studies have revealed that gut bacteria, particularly Fusobacterium nucleatum, can regulate the level of 2-HB in vivo, indicating that the gut microbiota is a major contributor to 2-HB concentration in the intestinal lumen .

Synthesis of Biodegradable Materials and Medicines

2-HB is an important intermediate in the biosynthesis of biodegradable materials and various medicines. The chemical synthesis of racemized 2-HB requires deracemization to obtain optically pure enantiomers, which are crucial for industrial applications .

Hepatic Metabolism and Oxidative Stress

In mammalian tissues, particularly the liver, 2-HB is produced during the catabolism of L-threonine or the synthesis of glutathione. Oxidative stress or increased detoxification demands can significantly raise the rate of hepatic glutathione synthesis, leading to higher production of 2-HB .

Analytical Chemistry Applications

2-Hydroxybutyric acid sodium salt has been used in gas chromatographic methods for the indirect enantioresolution of 2- and 3-hydroxy fatty acids. This application is crucial for the analysis of complex mixtures in research and industrial settings .

Metabolic Pathway Studies

2-HB is involved in various metabolic pathways, and its study can provide insights into the metabolic processes related to amino acids like aspartic acid, methionine, threonine, and 2-aminobutyric acid. Understanding these pathways is essential for developing targeted therapies for metabolic disorders .

作用机制

Target of Action

2-Hydroxybutyric acid, also known as 2-HYDROXYBUTANOIC ACID, is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl . It is produced in mammalian tissues, principally hepatic, that catabolize L-threonine or synthesize glutathione .

Mode of Action

The compound’s interaction with its targets results in significant biochemical changes. Under metabolic stress conditions, supplies of L-cysteine for glutathione synthesis become limiting, so homocysteine is diverted from the transmethylation pathway forming methionine into the transsulfuration pathway forming cystathionine .

Biochemical Pathways

2-Hydroxybutyrate is released as a byproduct when cystathionine is cleaved to cysteine that is incorporated into glutathione . This process affects the glutathione synthesis pathway, which is crucial for maintaining the redox balance in the body and protecting cells from oxidative stress .

Pharmacokinetics

The pharmacokinetics of 2-Hydroxybutyric acid are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . These processes significantly impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of 2-Hydroxybutyric acid’s action are significant. Chronic shifts in the rate of glutathione synthesis may be reflected by urinary excretion of 2-Hydroxybutyrate . Moreover, elevated serum α-hydroxybutyrate predicts worsening glucose tolerance , indicating its potential role as an early biomarker of insulin resistance in non-diabetic subjects .

Action Environment

The action, efficacy, and stability of 2-Hydroxybutyric acid can be influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis . This suggests that the compound’s action may be modulated by the body’s metabolic state and the presence of oxidative stress.

安全和危害

属性

IUPAC Name |

2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |

| Record name | Butanoic acid, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041903 | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or almost white crystals or powder; [TCI America MSDS] | |

| Record name | (1)-2-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Hydroxybutyric acid | |

CAS RN |

600-15-7, 565-70-8 | |

| Record name | 2-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What diseases have been associated with altered levels of 2-hydroxybutyric acid?

A1: Research has linked altered 2-hydroxybutyric acid (2-HB) levels to several conditions, including:

- Severe preeclampsia: Studies suggest 2-HB may be a key metabolite for distinguishing severe preeclampsia from healthy pregnancies, potentially aiding early diagnosis. []

- Ulcerative colitis: 2-HB is among the significantly altered serum metabolites in patients with ulcerative colitis, potentially offering insights into the disease's pathophysiology and diagnostic potential. [, ]

- Sepsis: 2-HB has been identified as a common differential metabolite between sepsis patients with different 7-day prognoses and PD-1 expression levels, suggesting its potential as a prognostic biomarker. []

- Diabetic kidney disease: Higher urinary 2-HB levels are associated with a lower risk of albuminuria in youth-onset type 2 diabetes, possibly indicating a protective role against glomerular epithelial cell injury. []

- Oral carcinogenesis: Studies on rats show that 2-HB levels decrease during the development of 4-nitroquinoline-1-oxide-induced oral cancer, highlighting its potential as a metabolic biomarker for early diagnosis. []

- Lung cancer: 2-HB, along with other metabolites, shows promise as a potential serum diagnostic biomarker for lung cancer. []

- Hepatocellular carcinoma: 2-HB, in combination with tryptophan and glutamine, forms a "serum biomarker model" with high accuracy in diagnosing hepatocellular carcinoma and distinguishing it from cirrhosis, even in cases with false-negative or false-positive alpha-fetoprotein results. []

- Paraquat intoxication: 2-HB levels are significantly different between acute and chronic paraquat intoxication in mouse models, suggesting its utility as a potential biomarker for distinguishing the severity of intoxication. []

- Community-acquired pneumonia: 2-HB is among the dysregulated serum metabolites in young patients with community-acquired pneumonia, demonstrating its potential diagnostic value for this condition. []

- Acute-onset diffuse interstitial lung disease: In rheumatoid arthritis patients, 2-HB, alongside other metabolites, can distinguish between acute-onset diffuse interstitial lung disease and stable conditions, suggesting its potential as a biomarker for this complication. []

- Pulmonary hypertension: 2-HB is one of the six plasma biomarkers identified in hypoxia-induced pulmonary hypertension in rats, providing insights into metabolic changes associated with the disease. []

- Infant diet: Breastfeeding status at one year of age is associated with specific serum metabolites, including 2-hydroxybutyric acid, in both South Asian and white Caucasian infants, highlighting the impact of diet on the infant metabolome. []

- Parkinson's Disease: 2-HB is one of the cardiac metabolites significantly altered in a rat model of Parkinson's Disease. Propolis treatment modulated the levels of 2-HB suggesting a potential cardioprotective effect. []

Q2: How does the timing of sample collection affect the interpretation of 2-hydroxybutyric acid levels?

A2: Diurnal patterns significantly influence circulating 2-hydroxybutyric acid (2-HB) concentrations. Standardizing the timing of sample collection is crucial for accurate interpretation in dietary studies. []

Q3: Can hair analysis be used to track exposure to environmental pollutants and the development of diseases like gestational diabetes mellitus (GDM)?

A3: Yes, hair analysis offers a unique approach to studying long-term exposure to environmental pollutants and their impact on health. The levels of certain metabolites in hair, including 2-hydroxybutyric acid, have been linked to air pollution exposure and the development of GDM, highlighting the potential of hair metabolomics in environmental health research. []

Q4: What is the primary metabolic pathway associated with 2-hydroxybutyric acid production?

A4: 2-HB is primarily synthesized as a byproduct of the threonine catabolic pathway.

Q5: How does 2-hydroxybutyric acid relate to glutathione metabolism?

A5: High-dose CMP33, a carboxymethyl polysaccharide derived from Poria cocos, influences 2-hydroxybutyric acid levels, which in turn interacts with glutathione metabolism. This interaction plays a role in the protective effects of CMP33 against inflammatory bowel disease. []

Q6: Can you elaborate on the connection between 2-hydroxybutyric acid and insulin resistance?

A6: Increasing levels of 2-HB are suggested as a potential early indicator of insulin resistance. Elevated 2-HB levels may be linked to the activation of alternative metabolic pathways during insulin resistance, leading to its increased synthesis as a coproduct of protein metabolism. []

Q7: How does 2-hydroxybutyric acid impact mitochondrial energy metabolism?

A7: 2-HB has been shown to inhibit CO2 production and lipid synthesis in rat brain cells, particularly affecting the mitochondrial fraction. These findings suggest that 2-HB impairs mitochondrial energy metabolism. []

Q8: What is the molecular formula and weight of 2-hydroxybutyric acid?

A8: The molecular formula of 2-hydroxybutyric acid is C4H8O3, and its molecular weight is 104.10 g/mol.

Q9: Are there different isomers of 2-hydroxybutyric acid?

A9: Yes, 2-hydroxybutyric acid exists as two enantiomers: (R)-2-hydroxybutyric acid and (S)-2-hydroxybutyric acid.

Q10: How can the enantiomers of 2-hydroxybutyric acid be separated and analyzed?

A10: Chiral separation techniques, such as gas chromatography or capillary electrophoresis with chiral selectors like cyclodextrin derivatives, are commonly employed to separate and analyze the enantiomers of 2-hydroxybutyric acid. [, ]

Q11: How is the biosynthesis of (2R)-4-amino-2-hydroxybutyric acid, a unique component of butirosin antibiotics, achieved?

A11: The biosynthesis of (2R)-4-amino-2-hydroxybutyric acid (AHBA) in butirosin-producing bacteria, such as Bacillus circulans, involves a pathway where glutamate serves as the precursor. Decarboxylation of glutamate leads to the formation of 4-aminobutyric acid, which then undergoes further enzymatic modifications to yield AHBA. []

Q12: What is the therapeutic potential of 2-hydroxybutyric acid?

A12: While 2-HB is primarily recognized as a biomarker, further research is needed to determine its therapeutic potential. Understanding its role in various diseases might unveil novel therapeutic targets.

Q13: How can metabolomics contribute to personalized medicine approaches for diseases associated with 2-hydroxybutyric acid?

A13: Metabolomics holds promise for tailoring treatment strategies based on an individual's metabolic profile. By monitoring 2-HB levels and other relevant metabolites, clinicians could potentially adjust therapies to improve outcomes and minimize adverse effects.

Q14: What are the limitations of current research on 2-hydroxybutyric acid, and what are potential areas for future investigation?

A14: Current research on 2-HB faces challenges such as limited understanding of its specific mechanisms of action in different diseases and a lack of standardized protocols for sample collection and analysis.

Q15: What is the role of 2-hydroxybutyric acid in the production of polylactic acid?

A15: 2-Hydroxybutyric acid is an impurity that can negatively impact the quality of polylactic acid (PLA) and lactide, a precursor to PLA. By minimizing the concentration of 2-hydroxybutyric acid in the lactic acid feedstock, the resulting PLA exhibits superior physical properties, including higher average molecular weight, reduced heat weight loss rate, and improved color. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)